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Compound of Interest

Compound Name: anilino(phenyl)acetic acid

CAS No.: 3684-12-6

Cat. No.: B1581630

Get Quote

Executive Summary
Anilino(phenyl)acetic acid (also known as

-phenyl-2-phenylglycine or

-anilinophenylacetic acid) is a critical non-natural amino acid scaffold. It serves as a vital
intermediate in the synthesis of semi-synthetic penicillins, cephalosporins, and various
peptidomimetics. Its structure—featuring a secondary amine and a carboxylic acid attached to
a chiral center—makes it a versatile building block for diversity-oriented synthesis.

This technical guide details three distinct synthesis pathways, ranked by their utility in modern

laboratory and industrial settings. We prioritize the Petasis Borono-Mannich reaction for its

convergence and green chemistry metrics, followed by the classical Strecker synthesis and the

traditional Nucleophilic Substitution.

Pathway 1: The Petasis Borono-Mannich Reaction
(Recommended)
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The Petasis reaction is the most elegant and modern approach for synthesizing

anilino(phenyl)acetic acid. It is a multicomponent reaction (MCR) that condenses an amine, a

carbonyl, and an organoboronic acid.[1][2][3][4]

Core Advantages
Convergence: Assembles the scaffold in a single step from three stable precursors.

Green Chemistry: Avoids toxic cyanides (unlike Strecker) and hazardous halides (unlike

Substitution).

Stereocontrol: Highly amenable to asymmetric induction using chiral amines or catalysts.

Mechanism
The reaction proceeds via the formation of an iminium ion intermediate, followed by the

formation of an "ate" complex with the boronate. The irreversible intramolecular transfer of the

phenyl group from boron to the iminium carbon forms the C-C bond.
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Figure 1: Mechanistic pathway of the Petasis reaction showing the assembly of the three

components.
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Experimental Protocol
Scale: 10 mmol Reagents:

Glyoxylic acid monohydrate (0.92 g, 10 mmol)

Aniline (0.93 g, 10 mmol)

Phenylboronic acid (1.22 g, 10 mmol)

Solvent: Dichloromethane (DCM) or Ethanol (EtOH) - 20 mL

Procedure:

Dissolution: In a 50 mL round-bottom flask, dissolve glyoxylic acid monohydrate in 20 mL of

DCM.

Imine Formation: Add aniline dropwise while stirring. The solution may warm slightly as the

imine/iminium species forms. Stir for 15 minutes at room temperature.

Boronic Acid Addition: Add phenylboronic acid in one portion.

Reaction: Stir the mixture vigorously at room temperature for 12–24 hours. For sterically

hindered substrates, mild heating (reflux in DCM, ~40°C) or microwave irradiation (80°C, 10

min) can accelerate the reaction.

Workup: The product often precipitates directly from DCM. Filter the solid and wash with cold

DCM. If soluble, evaporate the solvent and recrystallize from ethanol/water.

Yield: Typical yields range from 75% to 90%.

Pathway 2: The Strecker Synthesis (Classical)
The Strecker synthesis is the industrial standard for producing

-amino acids. It involves the reaction of an aldehyde with ammonia/amine and a cyanide
source, followed by hydrolysis.

Workflow
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This route requires careful handling of cyanides and a harsh hydrolysis step to convert the

intermediate nitrile to the acid.

Benzaldehyde + Aniline

Imine Formation
(Ph-CH=N-Ph)

Nucleophilic Attack
(TMSCN or KCN/AcOH)

Intermediate:
alpha-Anilinophenylacetonitrile

Acid Hydrolysis
(HCl, Reflux)

Anilino(phenyl)acetic Acid

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the Strecker synthesis of anilino(phenyl)acetic acid.

Experimental Protocol
Scale: 10 mmol Reagents:

Benzaldehyde (1.06 g, 10 mmol)

Aniline (0.93 g, 10 mmol)
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Trimethylsilyl cyanide (TMSCN) (1.1 g, 11 mmol) or KCN (Caution!)

Catalyst: Iodine (

, 5 mol%) or Lewis Acid

Procedure:

Imine Formation: Mix benzaldehyde and aniline in acetonitrile (15 mL). Stir for 30 minutes.

Cyanation: Add the catalyst followed by dropwise addition of TMSCN at 0°C. Allow to warm

to room temperature and stir for 3-6 hours.

Isolation of Nitrile: Quench with water, extract with ethyl acetate, and concentrate to obtain

-anilinophenylacetonitrile.

Hydrolysis: Dissolve the crude nitrile in 6M HCl (20 mL) and reflux for 4-8 hours. The nitrile

group converts to the carboxylic acid.[5][6][7]

Purification: Neutralize the solution with NaOH to pH ~5-6 (isoelectric point) to precipitate the

amino acid. Filter and recrystallize.[8][9]

Pathway 3: Nucleophilic Substitution
This method involves the direct displacement of a halide from an

-haloacid by aniline. It is straightforward but prone to side reactions like double alkylation.

Mechanism
The reaction follows an

mechanism where the aniline nitrogen acts as the nucleophile, attacking the

-carbon of the bromophenylacetic acid.
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Figure 3: Nucleophilic substitution pathway highlighting the risk of double alkylation.

Experimental Protocol
Scale: 10 mmol Reagents:

-Bromophenylacetic acid (2.15 g, 10 mmol)

Aniline (2.8 g, 30 mmol) - Excess used to prevent poly-alkylation and act as base

Solvent: Water or Ethanol/Water (1:1)

Procedure:

Mixing: Suspend

-bromophenylacetic acid in 20 mL of water.

Addition: Add aniline (3 equivalents) slowly. The excess aniline serves to scavenge the HBr

generated.

Reflux: Heat the mixture to reflux (

) for 2-4 hours.

Workup: Cool the mixture. Acidify with dilute HCl to remove excess aniline (forms soluble

anilinium chloride). The product, anilino(phenyl)acetic acid, will precipitate or can be

extracted with ether.

Purification: Recrystallization from aqueous ethanol is essential to remove any double-

alkylated byproducts.
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Comparative Analysis
Feature Petasis Reaction Strecker Synthesis

Nucleophilic
Substitution

Atom Economy High
Moderate (Loss of

in hydrolysis)
Low (Loss of HBr)

Safety High (No toxic gases) Low (Cyanide hazard)
Moderate (Corrosive

haloacids)

Steps 1 (Convergent) 2 (Sequential) 1 (Direct)

Yield 75-90% 60-80% 50-70%

Scalability Excellent
Good (Industrial

standard)
Moderate

Key Risk Boronic acid cost Cyanide toxicity Double alkylation

Conclusion: For research and high-value intermediate synthesis, the Petasis reaction is the

superior choice due to its mild conditions and operational simplicity. The Strecker synthesis

remains relevant for large-scale commodity production where cyanide handling infrastructure

exists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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